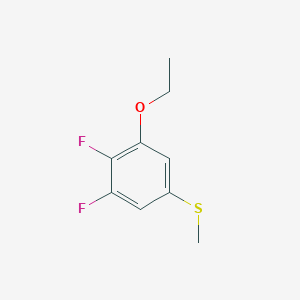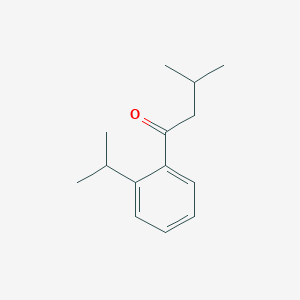
3,5-Difluoro-4-n-propoxyphenethyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-4-n-propoxyphenethyl alcohol: is an organic compound characterized by the presence of two fluorine atoms, a propoxy group, and a phenethyl alcohol moiety. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that can be leveraged in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-n-propoxyphenethyl alcohol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorophenol and 4-n-propoxybenzyl bromide.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Difluoro-4-n-propoxyphenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products Formed:
Oxidation: 3,5-Difluoro-4-n-propoxybenzaldehyde or 3,5-Difluoro-4-n-propoxybenzoic acid.
Reduction: 3,5-Difluoro-4-n-propoxyphenethyl alkane.
Substitution: 3,5-Dimethoxy-4-n-propoxyphenethyl alcohol.
Applications De Recherche Scientifique
Chemistry: 3,5-Difluoro-4-n-propoxyphenethyl alcohol is used as a building block in organic synthesis for the preparation of more complex molecules
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the propoxy group can improve the lipophilicity and membrane permeability of the compounds.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable in the development of products with specific performance characteristics.
Mécanisme D'action
The mechanism of action of 3,5-Difluoro-4-n-propoxyphenethyl alcohol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can form strong hydrogen bonds with active site residues, enhancing binding affinity and specificity. The propoxy group can facilitate interactions with hydrophobic pockets within the target proteins, further stabilizing the compound-protein complex.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites, affecting catalytic activity.
Receptors: It can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
- 3,5-Difluoro-4-methoxyphenethyl alcohol
- 3,5-Difluoro-4-ethoxyphenethyl alcohol
- 3,5-Difluoro-4-isopropoxyphenethyl alcohol
Comparison:
- 3,5-Difluoro-4-methoxyphenethyl alcohol: This compound has a methoxy group instead of a propoxy group, resulting in different lipophilicity and reactivity.
- 3,5-Difluoro-4-ethoxyphenethyl alcohol: The ethoxy group imparts different steric and electronic effects compared to the propoxy group, affecting the compound’s interactions with molecular targets.
- 3,5-Difluoro-4-isopropoxyphenethyl alcohol: The isopropoxy group introduces bulkier steric hindrance, which can influence the compound’s binding affinity and specificity.
Uniqueness: 3,5-Difluoro-4-n-propoxyphenethyl alcohol is unique due to the combination of fluorine atoms and a propoxy group, which imparts specific physical and chemical properties that are not observed in its analogs. This uniqueness makes it valuable in various scientific and industrial applications.
Propriétés
IUPAC Name |
2-(3,5-difluoro-4-propoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c1-2-5-15-11-9(12)6-8(3-4-14)7-10(11)13/h6-7,14H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAFDOKGMGFRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1F)CCO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














